6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid
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Overview
Description
6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid is a heterocyclic compound that combines the structural features of both furan and indole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a chlorine atom and a carboxylic acid group in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid typically involves multi-step processes starting from readily available precursors. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives such as carboxylates or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, 6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to interact with specific enzymes and receptors is of particular interest.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and carboxylic acid group play crucial roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloroindole-2-carboxylic acid
- 4H-furo[3,2-b]indole-2-carboxylic acid
- 6-bromo-4H-furo[3,2-b]indole-2-carboxylic acid
Uniqueness
6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid is unique due to the combination of the furan and indole rings with a chlorine atom and a carboxylic acid group. This unique structure provides distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the chlorine atom enhances its electrophilic character, making it more reactive in substitution reactions, while the carboxylic acid group allows for further functionalization and derivatization.
Properties
Molecular Formula |
C11H6ClNO3 |
---|---|
Molecular Weight |
235.62 g/mol |
IUPAC Name |
6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H6ClNO3/c12-5-1-2-6-7(3-5)13-8-4-9(11(14)15)16-10(6)8/h1-4,13H,(H,14,15) |
InChI Key |
NVYFDQZTDHPBKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C2OC(=C3)C(=O)O |
Origin of Product |
United States |
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